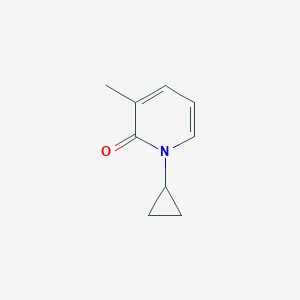

1-Cyclopropyl-3-methyl-2(1h)-pyridinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-cyclopropyl-3-methylpyridin-2-one |

InChI |

InChI=1S/C9H11NO/c1-7-3-2-6-10(9(7)11)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |

InChI Key |

XWVZHCCRHCHVLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN(C1=O)C2CC2 |

Origin of Product |

United States |

Synthesis and Advanced Synthetic Methodologies of 1 Cyclopropyl 3 Methyl 2 1h Pyridinone

Precursor Synthesis and Functionalization for 2(1H)-Pyridinone Core Construction

The construction of the 3-methyl-2(1H)-pyridinone scaffold relies on the careful selection and synthesis of precursors that contain the necessary carbon framework and nitrogen source. These precursors are designed to undergo efficient cyclization to form the desired heterocyclic ring.

Strategies for Carbonyl and Nitrogen Source Integration

The formation of the 2(1H)-pyridinone ring fundamentally requires the combination of a carbonyl-containing component and a nitrogen source. Several strategies exist to achieve this, often through multicomponent reactions or by using precursors where these functionalities are pre-integrated.

One prevalent strategy involves the use of β-keto amides . nih.gov These molecules are versatile synthons as they contain both the requisite carbonyl functionality and the nitrogen atom within a single, readily accessible structure. researchgate.net For the synthesis of a 3-methyl-pyridinone core, a precursor such as acetoacetamide (B46550) or its derivatives can be employed. The synthesis of β-keto amides can be achieved through various methods, including the condensation of malonic acid mono-amides with acid chlorides or the aminolysis of acyl Meldrum's acids. researchgate.net

Another common approach is the reaction of β-ketoesters with a nitrogen source. For instance, ethyl acetoacetate (B1235776) can be reacted with aqueous ammonia (B1221849) to form an enamine intermediate, which can then be condensed with other components like diethyl malonate to build the pyridinone ring. nih.gov In the context of synthesizing the target molecule, cyclopropylamine (B47189) can be used as the nitrogen source, reacting with a β-dicarbonyl compound to form an enaminone intermediate poised for cyclization.

More advanced methods utilize simple carbonyl compounds like acetaldehydes, which can undergo a copper-catalyzed cascade reaction with various nitrogen donors, such as azides or 2-aminopyridine, to yield the 2-(1H)-pyridone structure. nih.govacs.org

A summary of common precursor strategies is presented below.

| Precursor Strategy | Carbonyl Source | Nitrogen Source | Key Intermediate |

| β-Keto Amide Route | Integrated | Integrated | β-Keto Amide |

| β-Ketoester Route | β-Ketoester (e.g., Ethyl Acetoacetate) | Ammonia or Primary Amine | Enamine/Enaminone |

| Acetaldehyde Route | Acetaldehyde Derivative | Azide (B81097), CAN, 2-Aminopyridine | In situ generated intermediates |

Derivatization of Cyclopropyl- and Methyl-Containing Precursors

To synthesize the specifically substituted 1-cyclopropyl-3-methyl-2(1H)-pyridinone, precursors bearing the cyclopropyl (B3062369) and methyl groups must be prepared.

Cyclopropyl-Containing Precursors: Cyclopropylamines are crucial building blocks when the synthesis plan involves introducing the N-cyclopropyl group from the outset. acs.org These amines can be synthesized through various established methods, including the Curtius rearrangement of cyclopropanecarboxylic acid, intramolecular cyclopropanation of N-allylamino acid amides, or the Kulinkovich reaction applied to amides and nitriles. acs.orgacs.org The resulting cyclopropylamine is a versatile nucleophile that can be integrated into pyridone synthesis, for example, by reacting it with a diketene (B1670635) or a β-ketoester to form an N-cyclopropyl β-keto amide. longdom.org

Methyl-Containing Precursors: The 3-methyl group on the pyridinone ring typically originates from a precursor containing an acetyl group (CH₃C=O). Acetoacetic acid derivatives are ideal for this purpose. For instance, 3-oxo-N-phenylbutanamide is a common model substrate for synthesizing 3-methyl-2-pyridones. researchgate.net The reaction of diketene with cyclopropylamine would directly yield N-cyclopropyl-3-oxobutanamide, a perfect precursor containing both the required methyl group source and the N-cyclopropyl moiety.

Cyclization Reactions Towards 2(1H)-Pyridinone Ring Formation

The pivotal step in the synthesis is the cyclization of the acyclic precursors to form the stable, six-membered pyridinone ring. This can be accomplished through various reaction types, each with distinct mechanisms and applications.

Mechanistic Investigations of Key Cyclization Steps

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. Several cyclization mechanisms are well-documented in the synthesis of 2-pyridones.

Intramolecular Condensation: In the cyclization of β-keto amides, the reaction often proceeds via an intramolecular aldol-type or Thorpe-Ziegler type condensation. Base-catalyzed deprotonation of the α-carbon (adjacent to the nitrile or other activating group) generates a carbanion, which then attacks the amide carbonyl group. Subsequent dehydration or elimination leads to the formation of the pyridinone ring. acs.org

Vilsmeier-Haack Reaction: This reaction provides a pathway to highly substituted pyridin-2(1H)-ones from acyclic substrates. The proposed mechanism involves a sequence of haloformylation and intramolecular nucleophilic cyclization, often accompanied by ring-opening of an initial cyclic precursor if one is used. acs.orgresearchgate.netthieme-connect.de

Blaise Reaction: A tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) can generate 2-pyridone derivatives. The mechanism is believed to involve a Michael addition reaction of the intermediate formed from the Blaise reaction, followed by isomerization to an α-vinylated zinc bromide complex, rearrangement, and finally, an intramolecular ring-closing reaction. nih.gov

Hantzsch-like Pathway: In multicomponent syntheses of dihydropyridones, the mechanism often follows a pathway analogous to the Hantzsch pyridine (B92270) synthesis. It involves the initial formation of intermediates via Knoevenagel condensation and enamine formation, followed by a Michael-type addition to assemble the ring system. nih.gov

Novel Reagent Systems and Catalysis in Pyridinone Synthesis

Modern synthetic chemistry has introduced a variety of advanced reagents and catalysts to improve the efficiency, selectivity, and environmental footprint of 2-pyridinone synthesis.

Transition Metal Catalysis: Transition metals such as palladium, copper, rhodium, cobalt, and ruthenium are widely used to catalyze the construction of the pyridone scaffold. researchgate.netacsgcipr.org These catalysts are particularly effective in reactions involving C-H bond activation and functionalization. For example, Ru(II)-catalyzed oxidative annulation of alkynes with acrylamides can form substituted 2-pyridones through N-H/C-H activation. researchgate.net Copper-catalyzed systems are effective for synthesizing pyridones from simple starting materials like acetaldehydes. acs.org

Vilsmeier-Haack Reagent: The classic Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) remains a powerful tool for constructing functionalized pyridin-2(1H)-ones from various acyclic precursors, including β-keto amides and enaminones. ijpcbs.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of N-alkylated 2-pyridone derivatives, representing a greener chemistry approach. sciforum.netmdpi.com

Below is a table summarizing some catalytic systems used in pyridone synthesis.

| Catalytic System | Metal/Reagent | Reaction Type | Reference |

| Copper Catalysis | Cu(I) or Cu(II) | Cascade Cyclization/Oxidation | nih.gov |

| Ruthenium Catalysis | Ru(II) | Oxidative Annulation (C-H Activation) | researchgate.net |

| Palladium Catalysis | Pd(II) | C-H Arylation | rsc.org |

| Vilsmeier Reagent | POCl₃/DMF | Electrophilic Cyclization | acs.orgijpcbs.com |

| Organocatalysis | L-proline | One-pot Condensation | nih.gov |

N-Substitution Strategies for the Cyclopropyl Moiety Installation

The final key structural feature of the target molecule is the cyclopropyl group attached to the nitrogen atom. This can be incorporated either by using a cyclopropyl-containing precursor from the start of the synthesis or by attaching it to a pre-formed 3-methyl-2(1H)-pyridinone ring.

As discussed in section 1.1.2, using cyclopropylamine as the nitrogen source in a condensation reaction with a methyl-containing carbonyl compound is a direct and convergent approach. This strategy builds the final N-substituted ring in one synthetic sequence.

Alternatively, the N-alkylation of 3-methyl-2(1H)-pyridinone represents a more linear approach. 2-Pyridones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom. researchgate.net The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several factors, including the solvent, the nature of the base used for deprotonation, and the electrophile itself. Generally, polar aprotic solvents and the use of specific base/additive combinations (e.g., NaH/LiBr) can favor N-alkylation. researchgate.net While direct alkylation with a cyclopropyl halide might be challenging, modern cross-coupling reactions offer more sophisticated alternatives. For instance, copper-catalyzed N-arylation methods using boronic acids are well-established for pyridones, and analogous methods could potentially be adapted for N-cyclopropylation. organic-chemistry.org

Direct N-Alkylation and Related Transformations

The introduction of the cyclopropyl group onto the nitrogen atom of 3-methyl-2(1H)-pyridinone is a critical step in the synthesis of the target molecule. Direct N-alkylation is a primary strategy, though it must overcome the challenge of competing O-alkylation, as the pyridinone anion is an ambident nucleophile. The regioselectivity of the reaction is influenced by factors such as the solvent, the nature of the electrophile, and the counterion.

Modern cross-coupling reactions provide powerful tools for forming C-N bonds. Copper-promoted N-cyclopropylation represents a highly relevant and contemporary method. A study by Takeda and colleagues demonstrated the N-cyclopropylation of various anilines and amines using cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst and a 2,2′-bipyridine ligand. rsc.org This methodology is applicable to N-heterocycles and offers a direct route to the desired product from the 3-methyl-2(1H)-pyridinone precursor. The reaction typically proceeds under an air atmosphere, making it operationally convenient. rsc.org

Table 1: Representative Conditions for Copper-Promoted N-Cyclopropylation

| Amine/Aniline Substrate | Cyclopropyl Source | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|

This table illustrates a general method applicable to the synthesis of the target compound.

Classical methods like the Ullmann condensation, which traditionally involves copper-catalyzed coupling of an aryl halide with a nucleophile, can also be adapted for N-heterocycle functionalization. mdpi.comnih.gov Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of C-N bond formation and could be applied to couple 3-methyl-2(1H)-pyridinone with a suitable cyclopropyl halide or pseudohalide. nih.govnih.gov The choice of ligand is crucial in the Buchwald-Hartwig reaction to ensure high efficiency and selectivity.

To favor N-alkylation over O-alkylation in more traditional SN2-type reactions, various strategies have been developed. A study on the N-alkylation of 2-pyridones in water found that using a surfactant like Tween 20 to create a micellar system enhances the nucleophilicity of the pyridinone nitrogen, leading to high regioselectivity for the N-alkylated product, even with challenging secondary alkyl halides. ku.edu Another approach involves a P(NMe₂)₃-mediated reaction with α-keto esters, which proceeds under mild conditions to afford N-alkylated 2-pyridones with high selectivity. mdpi.com

Tandem and Cascade Approaches for N-Cyclopropyl Introduction

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. While a specific one-pot cascade synthesis for this compound is not prominently documented, related strategies in heterocyclic and cyclopropane (B1198618) chemistry suggest plausible routes.

One potential approach involves a multicomponent reaction (MCR) to first construct the 3-methyl-2-pyridinone ring, followed by an in-situ N-cyclopropylation. One-pot syntheses of N-substituted 2-pyridone derivatives using MCRs under microwave irradiation have been reported, demonstrating the feasibility of assembling the core and adding the N-substituent in a single operation. researchgate.netrsc.org Adapting such a reaction to include a cyclopropylamine as the nitrogen source could provide a direct entry to the target scaffold.

Another conceptual strategy is based on the cyclopropanation of a precursor that already contains the pyridinone nitrogen. For instance, a tandem sequence could begin with the formation of N-vinyl-3-methyl-2(1H)-pyridinone. Subsequent diastereoselective or enantioselective cyclopropanation of the vinyl group would install the N-cyclopropyl moiety. The development of direct dearomative cyclopropanation of activated N-heteroarenes using sulfur ylides provides a precedent for directly forming cyclopropane rings fused to heterocyclic systems, highlighting the potential for innovative cascade approaches. acs.org Such cascade reactions often rely on the unique reactivity of strained ring systems like donor-acceptor cyclopropanes, which can undergo ring-opening and subsequent cyclization events. nih.govchemrxiv.org

Regioselective Introduction and Modification of the 3-Methyl Group

The regioselective placement of the methyl group at the C-3 position is typically controlled during the construction of the pyridinone ring itself. Numerous ring-closure strategies for synthesizing 2-pyridones ensure precise substituent placement by using appropriately substituted acyclic precursors. organic-chemistry.orgorganic-chemistry.org

A common strategy involves the [4+2] annulation of active methylene (B1212753) compounds with various partners. For example, the reaction of an enamine derived from a β-keto ester (such as ethyl acetoacetate, which provides the C-3 methyl group) with a cyanoacetamide or a related species can be used to construct the polysubstituted pyridinone ring with the methyl group at the desired position. wpmucdn.com The specific reaction partners and conditions dictate the final substitution pattern on the heterocyclic core. Another established method is the Guareschi-Thorpe condensation, which prepares 2,6-dihydroxypyridines that can be subsequently modified, but the initial cyclization of components like cyanoacetamide and acetoacetic esters establishes the core structure.

Once installed, the 3-methyl group is not merely a passive substituent. Its protons are weakly acidic due to the influence of the heterocyclic ring and can be susceptible to proton exchange. acs.org This inherent reactivity allows for potential functionalization. Under strongly basic conditions (e.g., using organolithium reagents), the methyl group can be deprotonated to form an anion. This nucleophilic species can then react with a range of electrophiles, allowing for the elongation or modification of the side chain. This C-H functionalization is a powerful tool for creating more complex derivatives.

Furthermore, the 3-methyl group can exert electronic and steric effects that influence subsequent reactions on the pyridinone ring. While direct arylation of 2-pyridones often occurs preferentially at the C-3 or C-5 positions, the presence of the methyl group at C-3 would block that site and could help direct further functionalization to the C-5 position. nih.gov In some systems, alkyl groups on pyridinone-related scaffolds have been shown to undergo rearrangement, such as the aza-semipinacol-type rearrangement observed in the transfer of a benzyl (B1604629) group, suggesting the potential for complex skeletal transformations involving the side chain. nih.gov

Stereochemical Control in the Synthesis of Related Cyclopropyl-Pyridinone Systems

Achieving stereochemical control is a paramount goal in modern organic synthesis, particularly when constructing molecules with multiple chiral centers. For a molecule like this compound, stereocenters could exist on the cyclopropane ring if it is further substituted. Methodologies for the diastereoselective and enantioselective synthesis of cyclopropanes, including those attached to nitrogen, are well-developed and can be applied to this system.

Enzymatic and biocatalytic methods have emerged as powerful tools for asymmetric synthesis. Engineered myoglobin-based catalysts have been used for the asymmetric cyclopropanation of olefins using pyridotriazoles as carbene precursors, yielding pyridine-functionalized cyclopropanes with high stereoselectivity and even enantiodivergent outcomes. nih.gov This approach offers a green and highly selective route to chiral cyclopropyl heterocycles.

Organocatalysis provides another major avenue for stereocontrolled cyclopropanation. The Michael-initiated ring closure (MIRC) reaction, often catalyzed by chiral amines or cinchona alkaloids, can produce spirocyclopropyl pyrazolones with high diastereo- and enantioselectivity. This strategy involves the reaction of an electron-poor olefin with a stabilized ylide, a concept adaptable to the synthesis of N-cyclopropyl systems.

Transition metal catalysis remains a dominant strategy. Copper and rhodium complexes with chiral ligands are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds. A copper-catalyzed enantioselective method has been developed for synthesizing trifluoromethyl-cyclopropylboronates, which are versatile intermediates. Similarly, diastereoselective cyclopropanation can be achieved using sulfur ylides with dienes, offering excellent regio- and stereocontrol. wpmucdn.com These established methods form a robust toolbox for controlling the stereochemistry of the cyclopropyl group in related systems.

Table 2: Examples of Stereoselective Cyclopropanation Methodologies Applicable to Heterocyclic Systems

| Reaction Type | Catalyst/Reagent | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Olefins + Pyridotriazoles | High ee, Enantiodivergent | nih.gov |

| Organocatalytic MIRC | (DHQ)₂AQN | 4-Arylidenepyrazol-5-ones + Bromomalonate | up to >95:5 dr, up to 93% ee | |

| Copper-Catalyzed Cyclopropanation | [Cu(NCMe)₄]PF₆ / Chiral Ligand | Alkenyl boronates + CF₃CHN₂ | High dr and ee |

This table summarizes methodologies from related systems that could be adapted for the stereocontrolled synthesis of substituted this compound derivatives.

Impact of Cyclopropyl Moiety on Overall Molecular Stereochemistry

Furthermore, the cyclopropyl group can influence the planarity of the pyridinone ring. The inherent strain in the cyclopropane ring can lead to a degree of puckering or distortion in the attached pyridinone ring to alleviate steric hindrance. This can result in different chair or boat-like conformations, affecting the spatial arrangement of the methyl group at the 3-position.

Key Stereochemical Implications of the N-Cyclopropyl Group:

| Feature | Description | Potential Impact on this compound |

| Conformational Rigidity | The three-membered ring restricts free rotation around the N-C bond. | Induces a preferred orientation of the cyclopropyl group relative to the pyridinone ring, potentially leading to distinct rotational isomers (rotamers). |

| Electronic Effects | The cyclopropyl group has unique electronic properties, including σ-aromaticity. | Can influence the electron density and geometry of the nitrogen atom and the pyridinone ring, affecting bond lengths and angles. |

| Steric Hindrance | The presence of the cyclopropyl group can create steric bulk around the nitrogen atom. | May lead to distortions in the pyridinone ring from planarity to minimize steric strain, influencing the overall 3D structure. |

Structural Elucidation and Advanced Spectroscopic Investigations of 1 Cyclopropyl 3 Methyl 2 1h Pyridinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 1-Cyclopropyl-3-methyl-2(1H)-pyridinone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, establishing the connectivity and spatial relationships of all atoms within the molecule.

Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1' | 3.20 - 3.40 (m) | 30.0 - 33.0 |

| 2', 3' | 0.80 - 1.20 (m) | 8.0 - 12.0 |

| 3-CH₃ | 2.10 - 2.20 (s) | 16.0 - 18.0 |

| 4 | 7.20 - 7.30 (d) | 120.0 - 122.0 |

| 5 | 6.10 - 6.20 (t) | 105.0 - 107.0 |

| 6 | 7.30 - 7.40 (d) | 138.0 - 140.0 |

| 2 (C=O) | - | 162.0 - 164.0 |

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To unequivocally assign the proton and carbon signals and to determine the connectivity of the molecular framework, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the methine proton of the cyclopropyl (B3062369) group and its methylene (B1212753) protons. On the pyridinone ring, correlations would be observed between H4 and H5, and between H5 and H6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule, such as the cyclopropyl carbons, the methyl carbon, and the C4, C5, and C6 carbons of the pyridinone ring.

The cyclopropyl methine proton (H1') to the pyridinone ring carbons C2 and C6.

The methyl protons (3-CH₃) to the pyridinone ring carbons C2, C3, and C4.

The pyridinone ring protons (H4, H5, H6) to their neighboring carbons, confirming the substitution pattern.

Solid-State NMR Studies on Packing and Dynamics

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular structure, packing, and dynamics in the crystalline state. wikipedia.orgemory.edu For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the primary technique.

In a hypothetical ssNMR study, the isotropic chemical shifts would be similar to those in solution, but the presence of anisotropic interactions can lead to line broadening. wikipedia.org The resolution of distinct crystallographic sites, if present, could be observed. Furthermore, techniques such as measuring spin-lattice relaxation times (T₁) can provide information about the molecular dynamics in the solid state, such as the rotation of the methyl group or restricted motion of the cyclopropyl substituent. emory.edu

Mass Spectrometry (MS) in Mechanistic Studies and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and differentiate it from isomers. lcms.cz For this compound (C₉H₁₁NO), HRMS would confirm its molecular formula by providing a measured mass that is very close to the calculated exact mass of 149.0841 g/mol .

This high accuracy is crucial for distinguishing it from other isomers with the same nominal mass but different elemental compositions. Even among structural isomers, subtle differences in fragmentation patterns under controlled conditions can sometimes be observed with HRMS, aiding in their differentiation. lcms.cznih.gov

Tandem Mass Spectrometry for Structural Motif Identification

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov This technique is invaluable for identifying structural motifs within a molecule. The predicted fragmentation pathways for protonated this compound ([M+H]⁺) would likely involve the following key steps:

Loss of the cyclopropyl group: A common fragmentation pathway would be the cleavage of the N-cyclopropyl bond, leading to the loss of a neutral cyclopropane (B1198618) molecule (C₃H₆, 42 Da) or a cyclopropyl radical (C₃H₅, 41 Da), depending on the ionization and fragmentation conditions.

Ring cleavage of the pyridinone core: The pyridinone ring itself can undergo characteristic cleavages. For instance, the loss of carbon monoxide (CO, 28 Da) is a common fragmentation for pyridone structures.

Rearrangements and subsequent fragmentations: More complex fragmentation patterns involving rearrangements of the initial fragment ions can also occur, providing further structural information.

Predicted MS/MS Fragmentation Data for [C₉H₁₁NO + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 150.0919 | 122.0969 | CO | Protonated 1-cyclopropyl-3-methyl-pyrrole |

| 150.0919 | 109.0500 | C₃H₅• | Protonated 3-methyl-2(1H)-pyridinone |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ring Analysis

For this compound, the key vibrational modes would be associated with the C=O group, the C=C bonds of the pyridinone ring, the C-H bonds of the aromatic ring, methyl group, and cyclopropyl group, and the C-N bonds.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the region of 1650-1680 cm⁻¹, characteristic of the amide carbonyl in the pyridinone ring.

C=C and C-N Ring Vibrations: The pyridinone ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Vibrations:

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl and cyclopropyl groups are expected just below 3000 cm⁻¹.

The cyclopropyl ring may also show a characteristic "breathing" mode in the Raman spectrum. usp.br

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the ring breathing modes, which may be weak in the IR spectrum. The C=O stretch would also be visible in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Medium |

| C=O Stretch | 1650 - 1680 | Strong | Medium |

| C=C/C-N Ring Stretch | 1400 - 1600 | Strong | Strong |

| CH₃ Bending | 1370 - 1470 | Medium | Medium |

By combining these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

Correlation of Vibrational Modes with Electronic and Steric Effects

The vibrational spectrum of this compound is characterized by distinct modes associated with its constituent functional groups. The analysis of these vibrations, particularly through infrared (IR) and Raman spectroscopy, provides a window into the electronic and steric influences of the cyclopropyl and methyl substituents on the pyridinone core.

The electronic nature of the pyridinone ring is significantly influenced by the N-cyclopropyl group. The cyclopropyl group, known for its ability to act as a π-electron donor, can engage in conjugation with the pyridinone system. This electronic interaction is expected to affect the bond orders and, consequently, the vibrational frequencies of the C=O and C=C bonds within the ring. The C=O stretching frequency, typically observed in the range of 1650-1690 cm⁻¹ for 2-pyridones, may be slightly lowered in this compound due to enhanced resonance delocalization. nii.ac.jpnih.gov

The methyl group at the 3-position also exerts an electronic effect, albeit to a lesser extent. As an electron-donating group, it can further influence the electron density distribution within the pyridinone ring. Sterically, the presence of the cyclopropyl and methyl groups can lead to subtle conformational adjustments that may be reflected in the vibrational spectra. For instance, steric hindrance could potentially affect the planarity of the pyridinone ring, leading to shifts in certain vibrational modes.

A detailed assignment of the key vibrational modes of this compound, based on data from related compounds, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C=O Stretch | 1640 - 1680 | Sensitive to electronic effects of substituents and hydrogen bonding. The N-cyclopropyl group may slightly lower this frequency due to increased electron delocalization. |

| C=C Stretch (ring) | 1550 - 1620 | Multiple bands are expected due to the aromatic nature of the pyridinone ring. |

| C-H Stretch (aromatic) | 3000 - 3100 | Characteristic of the C-H bonds on the pyridinone ring. |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Often observed at slightly higher frequencies than typical alkyl C-H stretches. |

| C-H Stretch (methyl) | 2850 - 2980 | Symmetric and asymmetric stretching vibrations. |

| Ring Breathing Modes | 990 - 1050 | Involve the entire pyridinone ring and can be sensitive to substitution patterns. |

| C-N Stretch | 1250 - 1350 | Associated with the stretching of the carbon-nitrogen bonds within the pyridinone ring. |

Note: The data in this table is illustrative and based on typical values for related pyridinone and cyclopropyl-containing compounds. Actual experimental values may vary.

In Situ Spectroscopic Monitoring of Reactions Involving the Compound

The synthesis of this compound, likely involving the formation of the lactam ring, can be effectively monitored in real-time using in situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy. youtube.commdpi.com This method allows for the continuous tracking of reactant consumption and product formation by observing changes in the characteristic vibrational bands of the functional groups involved in the reaction.

For instance, in a potential synthesis route involving the cyclization of an amino acid precursor, the disappearance of the characteristic bands of the starting materials (e.g., -NH₂ and -COOH groups) and the simultaneous appearance of the strong C=O stretching band of the pyridinone ring would provide a clear indication of reaction progress. quimicaorganica.orgimpactfactor.org The real-time data obtained from in situ FTIR can be used to determine reaction kinetics, identify reaction intermediates, and optimize reaction conditions such as temperature, pressure, and catalyst loading.

The table below outlines the key vibrational bands that could be monitored during a hypothetical synthesis of this compound from a suitable precursor.

| Functional Group/Species | Key Vibrational Band | Expected Change During Reaction |

| Starting Material (e.g., amine) | N-H Stretch | Decrease in intensity |

| Starting Material (e.g., carboxylic acid) | O-H Stretch | Decrease in intensity |

| Product (Pyridinone) | C=O Stretch | Increase in intensity |

| Byproduct (e.g., water) | O-H Bend | Increase in intensity |

Note: This table is a hypothetical representation for monitoring a potential synthesis and the specific bands would depend on the actual reaction pathway.

X-ray Crystallography and Solid-State Structural Characterization

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the crystallographic data of related N-substituted pyridones and cyclopropyl-containing amides. researchgate.netmdpi.com

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding and van der Waals interactions. The pyridinone moiety provides a key hydrogen bond acceptor site at the carbonyl oxygen. In the absence of a hydrogen bond donor on the molecule itself, interactions with co-crystallized solvent molecules or other hydrogen bond donors would be possible.

However, a more prominent interaction in the crystal lattice of pure this compound is likely to be C-H···O hydrogen bonds, where the hydrogen atoms of the cyclopropyl or methyl groups interact with the carbonyl oxygen of a neighboring molecule. libretexts.orgyoutube.comharvard.eduyoutube.com

The table below summarizes the expected intermolecular interactions and their potential role in the crystal packing of this compound.

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| C-H···O Hydrogen Bonds | C-H (cyclopropyl, methyl, ring) as donor; C=O as acceptor | Formation of chains or layers, contributing to the cohesion of the crystal lattice. |

| π-π Stacking | Pyridinone rings | Stabilization of the crystal structure through attractive interactions between the aromatic systems. |

| van der Waals Forces | All atoms | General attractive forces that contribute to the overall packing efficiency and density of the crystal. libretexts.org |

Note: This table is based on common intermolecular interactions observed in related crystal structures.

Conformational Analysis in the Crystalline State

The conformation of the N-cyclopropyl group relative to the pyridinone ring is a key structural feature of this compound in the solid state. Studies on N-cyclopropyl amides have shown that the cyclopropyl group can adopt different orientations with respect to the amide plane. ic.ac.uk The preferred conformation is a balance between steric hindrance and electronic effects, such as the alignment of the cyclopropyl ring for optimal orbital overlap with the amide π-system.

In the crystalline state, the conformation is also influenced by the intermolecular interactions within the crystal lattice. The molecule will likely adopt a conformation that allows for the most favorable packing and maximization of stabilizing interactions. It is plausible that the cyclopropyl group will be oriented to minimize steric clashes with the methyl group at the 3-position and to facilitate efficient crystal packing.

Computational modeling, in conjunction with the analysis of crystal structures of analogous compounds, can provide valuable insights into the likely low-energy conformations of this compound in the solid state.

Theoretical and Computational Chemistry Studies of 1 Cyclopropyl 3 Methyl 2 1h Pyridinone

Electronic Structure and Aromaticity Analysis of the 2(1H)-Pyridinone Core

The 2(1H)-pyridinone ring exhibits a unique electronic structure that blends characteristics of both aromatic and non-aromatic systems. Computational studies on the parent 2-pyridone molecule show that the carbon-carbon bond lengths alternate between shorter and longer distances, which is suggestive of localized single and double bonds rather than the uniform bond lengths seen in purely aromatic compounds like benzene. wuxibiology.com For instance, calculations using Density Functional Theory (DFT) show C-C bond lengths in 2-pyridone of approximately 1.35 Å, 1.43 Å, 1.36 Å, and 1.45 Å. wuxibiology.com

A significant feature is the contribution of a zwitterionic resonance structure, where a positive charge resides on the nitrogen and a negative charge on the oxygen. stackexchange.com This charge separation gives the molecule a substantial dipole moment and influences its intermolecular interactions. stackexchange.com The presence of the electron-donating 3-methyl group and the N-cyclopropyl substituent in 1-Cyclopropyl-3-methyl-2(1H)-pyridinone is expected to modulate the electronic distribution within the ring, though specific computational data for this derivative is scarce.

| Bond | Calculated Length (Å) in 2-Pyridone wuxibiology.com | Calculated Length (Å) in 2-Hydroxypyridine (B17775) wuxibiology.com |

|---|---|---|

| C2=O | ~1.25 | - |

| C2-O | - | ~1.37 |

| N1-C2 | ~1.39 | ~1.32 |

| C2-C3 | ~1.45 | ~1.38 |

| C3-C4 | ~1.36 | ~1.40 |

| C4-C5 | ~1.43 | ~1.38 |

| C5-C6 | ~1.35 | ~1.40 |

| N1-C6 | ~1.36 | ~1.34 |

Note: Data is based on the parent 2(1H)-pyridinone and 2-hydroxypyridine systems as specific data for the titled compound is not available.

One of the most extensively studied aspects of the 2(1H)-pyridinone core is its tautomeric relationship with its aromatic isomer, 2-hydroxypyridine. nih.gov This equilibrium is highly sensitive to the surrounding environment. wikipedia.orgstackexchange.com

In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, albeit by a small energy difference of about 2.4–3.3 kJ/mol. nih.govwikipedia.org This preference is attributed to the aromatic stabilization of the pyridine (B92270) ring. rsc.org Conversely, in the solid state and in polar solvents like water, the 2(1H)-pyridinone form is overwhelmingly dominant. nih.govwikipedia.orgstackexchange.com The greater polarity and ability to form strong hydrogen-bonded dimers favor the pyridone structure in condensed and polar phases. wikipedia.org For this compound, the presence of the N-cyclopropyl group precludes the formation of the 2-hydroxypyridine tautomer through simple proton transfer, locking the ring in the pyridinone form. However, understanding this fundamental equilibrium is crucial to contextualizing the electronic nature of the core structure.

| Environment | More Stable Tautomer | Approximate Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine | 2.4 - 3.3 | wikipedia.org |

| Non-polar Solvents (e.g., Cyclohexane) | 2-Hydroxypyridine (slight preference) | ~1.3 | wuxibiology.com |

| Polar Solvents (e.g., Water) | 2(1H)-Pyridinone | ~12 | nih.gov |

| Solid State | 2(1H)-Pyridinone | - | wikipedia.orgstackexchange.com |

Conformational Landscape and Energy Minima Exploration

The flexibility of the N-cyclopropyl and 3-methyl substituents introduces conformational complexity to the molecule, which can be explored through computational energy landscape scanning.

The rotation of the cyclopropyl (B3062369) group around the N1-C(cyclopropyl) bond is a key determinant of the molecule's three-dimensional shape. Computational studies on analogous N-cyclopropyl amides have shown that there are distinct energy minima corresponding to specific rotational conformations. nih.gov For N-cyclopropylacetamide, an ortho conformation around the N-cPr bond is adopted, which is different from the anti conformation typically preferred by other secondary acetamides. nih.gov This suggests that the cyclopropyl ring may preferentially orient itself to minimize steric interactions with the carbonyl oxygen and the rest of the pyridinone ring. The barrier to rotation for the cyclopropylacyl radical has been calculated to be around 17.5 kJ mol⁻¹, indicating that rotation is restricted at room temperature. rsc.org A similar restricted rotation is expected for this compound, leading to well-defined, stable conformers.

The methyl group at the 3-position introduces steric bulk adjacent to the carbonyl group. This steric hindrance can influence the preferred orientation of the N-cyclopropyl group. Computational modeling would likely show that conformations where the cyclopropyl ring is rotated away from the 3-methyl group are energetically favored. This steric clash could raise the energy barrier for the rotation of the cyclopropyl group and may also cause minor distortions in the planarity of the pyridinone ring to alleviate strain. The interplay between the electronic effects of the methyl group and its steric demands is critical in defining the lowest energy geometries of the molecule.

Reactivity Prediction and Reaction Pathway Calculations

Theoretical methods can predict the reactivity of this compound by calculating molecular orbitals and electrostatic potential maps. The electron-rich regions, such as the carbonyl oxygen, and electron-deficient regions can be identified to predict sites for electrophilic and nucleophilic attack.

Quantum chemical calculations on the parent 2-pyridone anion show that while N-attack by an electrophile is thermodynamically favored, O-attack is often kinetically favored, leading to a mixture of products depending on the reactivity of the electrophile. acs.org For this compound, the nitrogen is already substituted, so reactivity will be directed elsewhere. The carbonyl oxygen is a primary site for protonation or coordination to Lewis acids. The π-system of the ring can undergo electrophilic substitution, with the 3-methyl group acting as a weak activating group and directing incoming electrophiles. DFT calculations can be used to model the transition states and reaction pathways for such reactions, providing activation energies and predicting the feasibility of different chemical transformations. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating sites susceptible to electrophilic attack, while the LUMO acts as an electron acceptor, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, FMO analysis would reveal how the cyclopropyl and methyl substituents modulate the electron distribution of the pyridinone core. The analysis typically involves calculating the energies of these orbitals and visualizing their spatial distribution. In related pyridinone derivatives, the carbonyl oxygen and the nitrogen atom are often key sites for interactions, a feature that would be quantified by FMO analysis. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Pyridinone Derivative This table presents hypothetical data to illustrate how FMO analysis results would be displayed for a compound like this compound, based on typical values for related structures.

| Molecular Orbital | Energy (eV) | Description of Probable Localization |

| HOMO | -6.5 | Primarily located on the pyridinone ring and the oxygen atom, indicating these are the main sites for electron donation. |

| LUMO | -1.2 | Concentrated on the carbonyl carbon and the C=C double bonds of the ring, suggesting these are the primary sites for accepting electrons. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests high kinetic stability and lower reactivity. |

Transition State Modeling for Proposed Reaction Mechanisms

Transition state (TS) modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate. This modeling provides a detailed picture of bond-breaking and bond-forming processes.

For this compound, TS modeling could be applied to understand its synthesis, potential cycloaddition reactions, or its metabolic pathways. For instance, if the molecule were to undergo an electrophilic aromatic substitution, calculations would identify the structure and energy of the Wheland intermediate, confirming the most likely site of substitution and the feasibility of the reaction pathway.

Non-Covalent Interactions and Molecular Recognition Features

Non-covalent interactions are crucial in molecular recognition, crystal engineering, and biological systems. mdpi.com These interactions, though weaker than covalent bonds, collectively dictate the three-dimensional structure and assembly of molecules. mdpi.com

The 2(1H)-pyridinone scaffold is well-known for its ability to form stable hydrogen-bonded dimers. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. Although the nitrogen in this compound is substituted, preventing it from acting as a hydrogen bond donor, the carbonyl oxygen remains a potent hydrogen bond acceptor. The molecule can thus form hydrogen bonds with other donor molecules, such as water or alcohols, which is a key feature in its potential interactions within a biological system. Computational studies on similar pyridones confirm the strength and directionality of these bonds.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles.

For this compound, an MEP analysis would likely show a region of strong negative potential around the carbonyl oxygen, confirming its role as a primary site for electrophilic attack and hydrogen bonding. psu.edu The cyclopropyl and methyl groups would exhibit relatively neutral potential, while areas near the ring protons would be slightly positive. This analysis is invaluable for predicting docking orientations with protein receptors or for designing crystal structures. researchgate.net

Comparative Computational Studies with Related Pyridinone Derivatives

To understand the specific influence of the N-cyclopropyl and C3-methyl groups, a comparative computational study is essential. By modeling related molecules such as 2(1H)-pyridinone, 3-methyl-2(1H)-pyridinone, and 1-methyl-2(1H)-pyridinone, researchers can isolate the electronic and steric effects of each substituent. nih.gov

For example, a comparison could reveal how the N-cyclopropyl group affects the planarity and aromaticity of the pyridinone ring compared to an N-methyl or N-H derivative. nih.gov Such studies often correlate computed properties (like dipole moment or orbital energies) with experimentally observed characteristics (like biological activity or solubility). nih.gov DFT calculations on a series of pyrimidinone derivatives have successfully linked ionization potentials to analgesic properties, demonstrating the predictive power of such comparative analyses. psu.eduresearchgate.net

Table 2: Illustrative Comparison of Computed Properties for Pyridinone Derivatives This table contains representative data to show how a comparative study would be structured. The values are for illustrative purposes.

| Compound | HOMO Energy (eV) | Dipole Moment (Debye) | Ring Planarity Deviation (Å) |

| 2(1H)-Pyridinone | -6.8 | 3.9 | 0.001 |

| 3-Methyl-2(1H)-pyridinone | -6.7 | 4.1 | 0.002 |

| 1-Methyl-2(1H)-pyridinone | -6.6 | 4.2 | 0.001 |

| This compound | -6.5 | 4.3 | 0.005 |

This comparative approach allows for a systematic understanding of structure-property relationships within the pyridinone family. nih.gov

Chemical Reactivity and Transformations of 1 Cyclopropyl 3 Methyl 2 1h Pyridinone

Functionalization of the Pyridinone Ring System

The pyridinone core of 1-Cyclopropyl-3-methyl-2(1H)-pyridinone is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The presence of the nitrogen atom and the carbonyl group influences the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) reactions on the pyridinone ring are expected to occur at positions ortho and para to the activating nitrogen atom. However, the directing effects of the existing substituents and steric hindrance play a crucial role in determining the final product distribution.

Halogenation: The bromination of activated pyridines can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net For this compound, bromination is anticipated to occur preferentially at the C5 position, which is para to the ring nitrogen and activated by it.

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄), Radical Initiator (e.g., AIBN) or light | 5-Bromo-1-cyclopropyl-3-methyl-2(1H)-pyridinone | The reaction proceeds via a free-radical mechanism when initiated by light or AIBN. wikipedia.org |

Nitration: The nitration of pyridines typically requires harsh conditions, such as a mixture of nitric acid and sulfuric acid, due to the deactivating effect of the protonated nitrogen under acidic conditions. libretexts.org For N-substituted pyridinones, the conditions might be milder. The nitro group is expected to be introduced at the C5 position.

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1-cyclopropyl-3-methyl-2(1H)-pyridinone | The strong acidic conditions can potentially lead to side reactions, including the opening of the cyclopropane (B1198618) ring. acs.org |

The carbonyl group in the pyridinone ring is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents, can add to the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup. pressbooks.publibretexts.org

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Grignard Reaction | R-MgBr (e.g., CH₃MgBr), Anhydrous Ether, then H₃O⁺ | 1-Cyclopropyl-2-hydroxy-2,3-dimethyl-1,2-dihydropyridine | The reaction leads to the formation of a new carbon-carbon bond at the C2 position. nih.govnih.gov |

Reactions Involving the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is a three-membered ring with significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions.

Acid-catalyzed ring-opening of the cyclopropyl group can occur, particularly in the presence of strong acids and nucleophiles. The reaction proceeds via a carbocation intermediate, and the regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HBr), Heat | 1-(3-Bromopropyl)-3-methyl-2(1H)-pyridinone | The reaction involves the cleavage of a C-C bond in the cyclopropane ring and addition of the acid across the opened bond. researchgate.net |

Under certain conditions, the cyclopropyl group can remain intact during reactions on other parts of the molecule. Catalytic hydrogenation, for instance, can selectively reduce the pyridinone ring without affecting the cyclopropane ring, depending on the catalyst and reaction conditions.

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol), Pressure | 1-Cyclopropyl-3-methyl-piperidin-2-one | The choice of catalyst is crucial to avoid hydrogenolysis of the cyclopropane ring. researchgate.netrsc.org |

Transformations of the 3-Methyl Group

The methyl group at the C3 position is a reactive site for various transformations, including oxidation, halogenation, and condensation reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). google.comosti.govchemspider.comresearchgate.net

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Oxidation | KMnO₄, H₂O, Heat | 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | The reaction conditions need to be carefully controlled to avoid over-oxidation and degradation of the pyridinone ring. tsijournals.com |

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction introduces a halogen atom onto the methyl group, forming a halomethyl derivative. organic-chemistry.org

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, Radical Initiator (e.g., AIBN) or light | 3-(Bromomethyl)-1-cyclopropyl-2(1H)-pyridinone | This reaction proceeds via a free-radical chain mechanism. pressbooks.pub |

Condensation Reactions: The methyl group can participate in aldol-type condensation reactions with aldehydes in the presence of a base. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a larger substituent at the 3-position. magritek.comcoleparmer.comscribd.com

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Aldol Condensation | Benzaldehyde, Base (e.g., NaOH or KOH), Ethanol | 1-Cyclopropyl-3-(2-phenylvinyl)-2(1H)-pyridinone | The reaction involves the deprotonation of the methyl group to form a carbanion, which then attacks the carbonyl group of the aldehyde. nih.gov |

Formation of Complex Molecular Architectures and Scaffolds

The structural features of this compound make it an attractive starting material for the synthesis of more elaborate molecules.

The 2-pyridinone moiety is a versatile precursor for the construction of various fused and polycyclic heterocyclic systems. The diene character of the pyridinone ring allows it to participate in cycloaddition reactions, such as Diels-Alder reactions, providing access to complex bridged structures. Furthermore, the existing functional groups can be manipulated to enable annulation reactions, leading to the formation of new rings fused to the pyridinone core.

The 2-pyridinone unit is a well-known bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the nitrogen atom (in its deprotonated, pyridinolate form). The presence of the N-cyclopropyl and C3-methyl groups in this compound can influence the steric and electronic properties of the resulting metal complexes. These substituents can modulate the solubility, stability, and catalytic activity of the metal complexes. The oxygen atom of the carbonyl group can act as a Lewis basic site, coordinating to a variety of metal centers. The potential for this compound to act as a ligand opens up avenues for its use in catalysis and materials science.

Applications As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Advanced Organic Molecules

The 1-Cyclopropyl-3-methyl-2(1h)-pyridinone scaffold serves as a foundational element for the construction of more elaborate molecular structures, including polycyclic systems and other nitrogen-containing heterocycles.

The pyridinone core of this compound is a suitable platform for the construction of fused ring systems through cycloaddition reactions. While specific examples involving this exact compound are not extensively documented, the general reactivity of 2-pyridones suggests its potential participation in various cycloaddition strategies.

One such strategy is the [2+2] cycloaddition . For instance, a tandem ring-opening/intramolecular [2+2] cycloaddition has been utilized to synthesize cyclobutane-fused thiazolino-2-pyridones. acs.org This methodology involves the reaction of a thiazolino-fused 2-pyridone with propargyl bromide, leading to the in situ formation of an allene (B1206475) which then undergoes a [2+2] cycloaddition with an alkene moiety. acs.org Although this example does not use this compound itself, it demonstrates the capability of the 2-pyridone ring to participate in the formation of four-membered rings, a key step in building polycyclic frameworks.

Another powerful tool for constructing six-membered rings is the [4+2] cycloaddition , or Diels-Alder reaction. nih.gov This reaction typically involves a conjugated diene and a dienophile. The pyridinone ring can act as either the diene or the dienophile component, depending on the substituents and the reaction partner. While the participation of unactivated nitriles as dienophiles in intramolecular Diels-Alder reactions is rare, it has been explored in formal [2+2+2] cycloaddition strategies for the synthesis of substituted pyridines. mit.edu Thermally induced intramolecular Diels-Alder reactions with inverse electron demand have been used to create fused benzonitriles from pyridazinecarbonitriles bearing alkyne side chains. mdpi.com These examples highlight the potential for the diene system within the this compound ring to react with suitable dienophiles to form polycyclic structures.

Furthermore, intermolecular photo-[4+4]-cycloaddition reactions have been shown to be effective for 2-pyridone mixtures, leading to the formation of tricyclic products with multiple stereogenic centers in a single step from simple aromatic precursors. nih.gov

The following table summarizes cycloaddition reactions that could potentially be applied to this compound for the synthesis of polycyclic systems.

| Cycloaddition Type | Reactant 1 | Reactant 2 | Potential Product |

| [2+2] Cycloaddition | This compound (alkene moiety) | Alkene/Allene | Cyclobutane-fused pyridinone |

| [4+2] Cycloaddition (Diels-Alder) | This compound (diene moiety) | Dienophile | Fused cyclohexene-pyridinone |

| [4+4] Photocycloaddition | This compound | Another 2-pyridone derivative | Tricyclic diazadi-ketone |

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com this compound can serve as a starting material for the synthesis of other N-heterocycles through various chemical transformations.

The pyridone ring itself is a key structural motif in many biologically active compounds. nih.gov Methodologies for the synthesis of pyridines and pyridones are continuously being developed, often utilizing multicomponent cyclocondensation reactions. researchgate.net The existing pyridone ring in this compound can be chemically modified to introduce further complexity. For example, chlorination of a 6-aryl-3-cyano-2-pyridone-4-carboxylic acid has been shown to yield a 2-chloro derivative, which can then be treated with acetyl hydrazine (B178648) to form a triazinopyridine derivative, or with sodium azide (B81097) to afford a tetrazinopyridine derivative. researchgate.net These reactions demonstrate how the pyridone ring can be a template for the construction of fused heterocyclic systems containing additional nitrogen atoms.

Chiral Auxiliary or Ligand in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence of this compound being used as a chiral auxiliary, its structural components suggest a potential, albeit hypothetical, role.

For the cyclopropyl (B3062369) or N-methyl group to contribute to chirality in subsequent reactions, the molecule itself would need to be chiral or be used to generate a chiral environment. The N-cyclopropyl group introduces a degree of conformational rigidity. If the molecule were to be functionalized in a way that creates a stereocenter, the cyclopropyl group could potentially influence the stereochemical course of subsequent reactions on the pyridinone ring or its substituents.

A more plausible, though still speculative, application would be in the form of a chiral ligand for metal-catalyzed asymmetric reactions. If a chiral center were introduced into the molecule, for example, by functionalizing the methyl group or the pyridinone ring, the resulting chiral pyridinone could potentially coordinate to a metal center. The steric bulk and electronic properties of the cyclopropyl and methyl groups could then influence the enantioselectivity of reactions catalyzed by this metal complex. The development of chiral cyclopropyl nucleoside analogues has been achieved through catalytic asymmetric Michael-initiated ring-closure reactions, demonstrating the utility of cyclopropane (B1198618) rings in chiral synthesis. nih.gov Similarly, asymmetric cyclopropanation reactions are a well-established method for creating chiral cyclopropanes. acs.orgorganic-chemistry.org

Role in Methodology Development for Heterocyclic Chemistry

The development of new synthetic methods is a cornerstone of organic chemistry. Pyridone derivatives are frequently used in the development of novel synthetic methodologies due to their versatile reactivity. nih.gov While specific studies focusing on this compound for methodology development are scarce, the general class of pyridones has been central to the advancement of heterocyclic chemistry.

For instance, new methods for the rapid assembly of pyridines and pyridones have been reviewed, with applications in the total synthesis of complex natural products. ubc.cacrossref.org The synthesis of 2-pyridone derivatives is a topic of continuous interest, with various one-pot, multi-component reactions being developed for their efficient construction. researchgate.net Oxidative amination processes have also been developed for the streamlined synthesis of pyridones from cyclopentenones, offering a rapid and operationally simple route to this important class of heterocycles. chemrxiv.org The unique substitution pattern of this compound could make it an interesting substrate for exploring the scope and limitations of new synthetic transformations in heterocyclic chemistry.

Future Research Directions and Unexplored Avenues for 1 Cyclopropyl 3 Methyl 2 1h Pyridinone

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of functionalized 2-pyridones has been a subject of extensive research, yet the development of environmentally benign and highly efficient methods remains a key objective. nih.gov Future research should focus on adapting modern synthetic strategies to produce 1-Cyclopropyl-3-methyl-2(1H)-pyridinone, moving beyond traditional multi-step sequences that may involve harsh reagents and generate significant waste.

Promising avenues include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step with high atom economy. nih.govrsc.org The development of a one-pot, three-component reaction involving a cyclopropylamine (B47189) source, a suitable three-carbon synthon for the pyridinone backbone, and a methyl-group-containing precursor could dramatically streamline the synthesis. nih.gov

Catalyst- and Solvent-Free Conditions: Research into thermal, multicomponent domino reactions under catalyst- and solvent-free conditions has shown success for other diverse 2-pyridone derivatives. wordpress.com Applying this eco-friendly approach could involve reacting appropriate precursors in a solid-state or high-concentration melt phase, minimizing solvent use and simplifying purification. rsc.org

Ring Expansion Strategies: A novel photocatalytic ring expansion that converts γ-lactams into 2-pyridones has been described. researchgate.net Another innovative approach involves the oxidative amination and ring expansion of cyclopentenone building blocks. chemrxiv.org Investigating the applicability of these ring expansion methodologies, starting from suitably substituted cyclopentenones or γ-lactams, could provide a regioselective and rapid route to the target pyridinone.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Future Research

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Primary Sustainability Metric |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, operational simplicity. nih.gov | Identification of compatible, readily available starting materials; controlling regioselectivity. | Atom Economy |

| Solid-State/Solvent-Free Synthesis | Reduced solvent waste, potential for simplified workup, lower energy consumption. rsc.org | Ensuring adequate mixing and reactivity without a solvent medium; managing reaction exotherms. | E-Factor (Environmental Factor) |

| Oxidative Ring Expansion | Use of readily available cyclopentenone precursors, operational simplicity, rapid reaction times. chemrxiv.org | Synthesis of the required substituted cyclopentenone; optimization of oxidant and reaction conditions. | Step Economy |

| Flow Chemistry Synthesis | Precise control over reaction parameters, enhanced safety, ease of scalability, potential for telescoped reactions. | Development of a robust packed-bed or flow reactor setup; managing potential clogging issues. | Space-Time Yield |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthetic routes proposed above, a deep mechanistic understanding is crucial. The application of advanced, in-situ spectroscopic techniques can provide invaluable real-time data on reaction kinetics, intermediate formation, and byproduct generation. This knowledge is essential for rational process optimization, leading to higher yields and purity.

Future research should aim to implement:

Real-Time Multidimensional NMR Spectroscopy: Recent advances in ultrafast 2D NMR methods allow for the dynamic analysis of complex organic reactions as they occur. nih.govnih.gov Applying these techniques to the synthesis of this compound would enable the unambiguous identification of transient intermediates and provide detailed kinetic insight into each step of a cascade or multicomponent reaction. nih.gov

In-Situ IR and Raman Spectroscopy: Process Analytical Technology (PAT) tools like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates by tracking their characteristic vibrational bands. These non-invasive probes are ideal for optimizing reaction endpoints and ensuring process consistency, particularly in flow chemistry setups.

Table 2: Potential Spectroscopic Probes for Reaction Monitoring

| Technique | Type of Information Obtainable | Potential Application Area |

|---|---|---|

| Real-Time 2D NMR (e.g., HSQC, HMBC) | Unambiguous structural confirmation of intermediates, detailed kinetic profiles, mechanistic pathway elucidation. nih.gov | Mechanistic investigation of novel multicomponent or cascade reactions. |

| In-Situ FTIR/Raman | Real-time concentration tracking of key functional groups (e.g., C=O, C=C), reaction endpoint determination. | Process optimization for batch and flow synthesis, ensuring reaction completeness. |

| Online Mass Spectrometry (MS) | Detection of low-concentration intermediates and byproducts, confirmation of molecular weights. | Identifying competing reaction pathways and minor product formation. |

Deeper Computational Insights into Complex Reactivity and Photochemistry

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules. For this compound, theoretical studies can guide synthetic efforts, explain observed reactivity, and predict novel properties before undertaking extensive laboratory work.

Unexplored computational avenues include:

Mapping Reaction Energy Profiles: Using Density Functional Theory (DFT) and other high-level ab initio methods to calculate the transition states and energy profiles for potential synthetic routes. researchgate.net This can help identify the most thermodynamically and kinetically favorable pathways, guiding the selection of reagents and conditions.

Predicting Photochemical Behavior: The 2-pyridone core is well-known for its rich photochemistry, including [4+4] and [4π] electrocyclic reactions. acs.orgnih.govnih.gov Computational modeling can predict the excited-state behavior of this compound, including its absorption spectrum and the feasibility of intramolecular cycloadditions involving the cyclopropyl (B3062369) group or intermolecular reactions. This could open doors to novel light-mediated transformations.

Analyzing Tautomeric and Conformational Equilibria: The presence of the cyclopropyl group may influence the lactam-lactim tautomerism inherent to the 2-pyridone ring. Computational studies can quantify the relative energies of tautomers and rotational conformers, providing fundamental insights into the compound's structure and reactivity. researchgate.net

Table 3: Proposed Computational Studies and Their Potential Insights

| Computational Method | Target Property/Phenomenon | Scientific Question to Address |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and barriers. researchgate.net | What is the lowest-energy pathway for a proposed sustainable synthesis? |

| Time-Dependent DFT (TD-DFT) | Excited states and photochemistry. acs.org | Can this molecule undergo unique photochemical cycloadditions? What is its predicted UV-Vis spectrum? |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding and non-covalent interactions. | How does the cyclopropyl group electronically influence the pyridinone ring? |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and solvation effects. | What are the preferred conformations in different solvents? |

Exploration of Novel Chemical Transformations and Derivatizations

The true potential of this compound lies in its use as a versatile building block for more complex molecules. The unique combination of the reactive pyridinone core and the sterically influential cyclopropyl and methyl groups invites a systematic exploration of its chemical reactivity.

Future research should focus on:

Photocycloaddition Reactions: Systematically studying the intermolecular and intramolecular [4+4] photocycloaddition reactions of this compound with various dienes and aromatic compounds. nih.govacs.org The stereochemical outcomes of these reactions could lead to complex, polycyclic scaffolds that are difficult to access through other means.

C-H Functionalization: The pyridinone ring possesses several C-H bonds (at the C4, C5, and C6 positions) that are potential targets for late-stage functionalization. Employing modern transition-metal-catalyzed C-H activation strategies could enable the direct introduction of aryl, alkyl, or other functional groups, providing rapid access to a library of analogues. acs.org

Transannular Ring Closures: The photoadducts resulting from cycloaddition reactions can serve as precursors for further transformations. For example, transannular electrophilic cyclizations of pyridone-furan [4+4] photoadducts have been shown to produce novel, complex ring systems. acs.org Investigating similar pathways starting from adducts of this compound could yield unique molecular frameworks.

Table 4: Potential Derivatization Strategies and Resulting Scaffolds

| Reaction Type | Target Position(s) | Potential New Scaffolds | Key Reagents/Conditions |

|---|---|---|---|

| [4+4] Photocycloaddition | C5-C6 Diene | Polycyclic cage-like structures. nih.gov | UV irradiation, photosensitizer, various dienes (e.g., cyclopentadiene). |

| Palladium-Catalyzed C-H Arylation | C4, C5, or C6 | Aryl-substituted pyridinones. acs.org | Pd(II) catalyst, appropriate ligand, aryl halide/boronic acid. |

| Electrophilic Halogenation | C5 | Halogenated pyridinones (for further cross-coupling). | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS). |

| Diels-Alder Reaction | C5-C6 Diene | Bicyclic aza-compounds. | Electron-deficient dienophiles, thermal or Lewis acid catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.